![molecular formula C9H14N4O B1479404 2-((6-(Azetidin-1-yl)pyrimidin-4-yl)oxy)ethan-1-amine CAS No. 2097972-23-9](/img/structure/B1479404.png)
2-((6-(Azetidin-1-yl)pyrimidin-4-yl)oxy)ethan-1-amine
Overview
Description
2-((6-(Azetidin-1-yl)pyrimidin-4-yl)oxy)ethan-1-amine, also known as 2-AEP, is an organic compound that has recently gained attention due to its potential applications in both scientific research and drug development. This compound is a derivative of azetidine, a cyclic amine that is found in many natural products, and has been found to possess a range of biological activities.
Scientific Research Applications
Plant Growth Stimulation
The compound has shown potential in agricultural chemistry as a plant growth stimulator. Preliminary biological screening indicated a significant effect in promoting plant growth, with an efficacy of 65–87% relative to heteroauxin . This suggests its utility in developing agrichemicals that could enhance crop yields and agricultural productivity.
Synthesis of Heterocyclic Derivatives
In organic synthesis , this compound serves as a precursor for creating a variety of heterocyclic derivatives. These derivatives include structures with 1,2,4-triazole, 1,3,4-oxadiazole, or furan rings . Such compounds are valuable in medicinal chemistry for their diverse biological activities.
Antimicrobial Applications
Derivatives of this compound have been explored for their antimicrobial properties . Pyrimidine-based synthetic medicines, including some derived from this compound, are widely used as antimicrobials, which are crucial in the fight against drug-resistant bacteria .
Therapeutic Potential in Medicine
The core structure of the compound is related to imidazole, which is known for its broad range of therapeutic applications . Imidazole derivatives exhibit various biological activities, such as antibacterial, antifungal, and antiviral effects, making them candidates for drug development .
Chemotherapeutic Value
The compound’s derivatives have been associated with chemotherapeutic applications . They are part of a class of compounds that have historically provided high chemotherapeutic value and have been used in the development of novel drugs for treating infectious diseases .
Development of Novel Amides
In medicinal chemistry , the compound is used to develop novel amides. These amides are synthesized using regioisomeric thiopyrimidine acetic acids as templates, leading to a library of compounds with potential therapeutic uses .
properties
IUPAC Name |
2-[6-(azetidin-1-yl)pyrimidin-4-yl]oxyethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N4O/c10-2-5-14-9-6-8(11-7-12-9)13-3-1-4-13/h6-7H,1-5,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYPKBGHQDLKWEE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C1)C2=CC(=NC=N2)OCCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-((6-(Azetidin-1-yl)pyrimidin-4-yl)oxy)ethan-1-amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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